2,2',3,3',6,6'-Hexachloro-4-biphenylol
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Overview
Description
2,2',3,3',6,6'-Hexachloro-4-biphenylol is a member of biphenyls and a trichlorobenzene.
Scientific Research Applications
Antiestrogenic Activity
2,2',3,3',6,6'-Hexachloro-4-biphenylol, a hydroxylated polychlorinated biphenyl (PCB), has been studied for its antiestrogenic effects. It exhibits minimal binding to the rat uterine cytosolic estrogen receptor and does not induce proliferation of estrogen-responsive breast cancer cells at concentrations up to 10^(-5) M. Its antiestrogenic effects were also observed in assays where cells were cotreated with 17β-estradiol, indicating its potential to inhibit estrogenic responses (Moore et al., 1997).
Synthesis and Characterization
This chemical, along with other hydroxylated PCBs, has been synthesized and characterized, with many of these compounds detected as residues in human serum. Current research is exploring their activities as agonists and antagonists for endocrine-mediated responses (Safe et al., 1995).
Metabolism Study
The metabolism of 2,2',3,3',6,6'-Hexachlorobiphenyl by human hepatic microsomes has been studied, revealing that it is metabolized with a specific enzymatic profile. This study is crucial for understanding its accumulation in adipose tissue and potential health impacts (Schnellmann et al., 1983).
Estrogenic and Antiestrogenic Properties
The compound's estrogenic and antiestrogenic properties were investigated in various assays, with findings indicating that its structural features influence these activities. It demonstrated both estrogenic and antiestrogenic activities, depending on the specific assay used (Connor et al., 1997).
Properties
CAS No. |
74443-60-0 |
---|---|
Molecular Formula |
C12H4Cl6O |
Molecular Weight |
376.9 g/mol |
IUPAC Name |
2,3,5-trichloro-4-(2,3,6-trichlorophenyl)phenol |
InChI |
InChI=1S/C12H4Cl6O/c13-4-1-2-5(14)10(16)8(4)9-6(15)3-7(19)11(17)12(9)18/h1-3,19H |
InChI Key |
RKIONRVDQIIZMY-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1Cl)C2=C(C=C(C(=C2Cl)Cl)O)Cl)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C(=C1Cl)C2=C(C=C(C(=C2Cl)Cl)O)Cl)Cl)Cl |
74443-60-0 | |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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